molecular formula C4H2FN3O2 B3192465 2-Fluoro-5-nitropyrimidine CAS No. 62802-41-9

2-Fluoro-5-nitropyrimidine

Cat. No.: B3192465
CAS No.: 62802-41-9
M. Wt: 143.08 g/mol
InChI Key: WCDBZXCLAVZHBQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4H2FN3O2 It is a derivative of pyrimidine, where the hydrogen atoms at positions 2 and 5 are replaced by a fluorine atom and a nitro group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitropyrimidine typically involves the nitration of 2-fluoropyrimidine. One common method is the reaction of 2-fluoropyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Another method involves the diazotization of 2-amino-5-nitropyrimidine followed by fluorination. This process includes the treatment of 2-amino-5-nitropyrimidine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with a fluorinating agent such as hydrogen fluoride or tetrafluoroborate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient heat management and high yield. The use of automated systems for reagent addition and temperature control can enhance the safety and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are used under basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

Major Products

    Nucleophilic Substitution: Products include 2-amino-5-nitropyrimidine, 2-alkoxy-5-nitropyrimidine, and 2-thio-5-nitropyrimidine.

    Reduction: The major product is 2-fluoro-5-aminopyrimidine.

    Oxidation: Potential products include this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-Fluoro-5-nitropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactivity.

    Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and polymers with specific electronic properties.

    Biological Studies: Researchers use it to study enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-nitropyridine
  • 2-Chloro-5-nitropyrimidine
  • 2-Fluoro-4-nitropyrimidine
  • 5-Fluoro-2-nitropyrimidine

Uniqueness

2-Fluoro-5-nitropyrimidine is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

2-fluoro-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDBZXCLAVZHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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